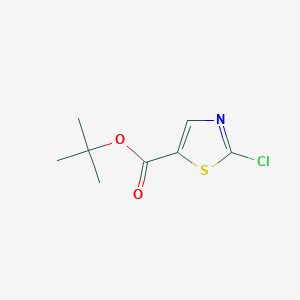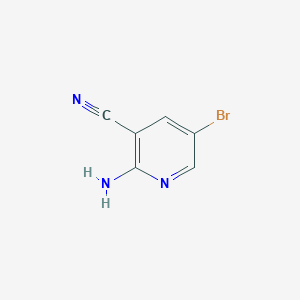
Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (TBCC) is an organic compound belonging to the thiazole family of compounds. It is a white crystalline solid with a melting point of about 130 °C. TBCC is used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals and as a starting material for the preparation of various other compounds.
Aplicaciones Científicas De Investigación
Decomposition and Conversion Applications
- A study on the decomposition of methyl tert-butyl ether (MTBE) using a radio frequency plasma reactor demonstrates the feasibility of applying plasma technology for the decomposition and conversion of similar compounds. This suggests potential applications of tert-butyl compounds in environmental remediation technologies (Hsieh et al., 2011).
Synthesis and Pharmacological Evaluation
- Research focused on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, highlighting the versatile chemical framework of thiazole compounds for developing therapeutic agents (Raut et al., 2020).
Environmental and Biological Activities
- A review on synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, discusses their environmental occurrence, human exposure, and toxicity, indicating the importance of understanding the environmental and health impacts of such chemicals (Liu & Mabury, 2020).
Chemical Synthesis and Biological Importance
- The synthesis and biological significance of 2-(thio)ureabenzothiazoles are discussed, showcasing the biological activities of thiazole derivatives and their importance in medicinal chemistry. This underlines the potential research interest in derivatives of 1,3-thiazole, like "Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate" for their pharmacological properties (Rosales-Hernández et al., 2022).
Patent Reviews on Thiazole Derivatives
- Reviews of patents related to thiazole derivatives, including discussions on their therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial activities. These reviews illustrate the continuous interest and innovation in the field of thiazole chemistry for drug development and other applications (Leoni et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a main role in cell biology . .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular functions . The interaction between this compound and these enzymes can lead to the modulation of biochemical pathways, affecting cellular metabolism and signaling.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways and modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound may impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways . For instance, this compound may inhibit kinases involved in cell signaling, leading to altered gene expression and cellular responses. Additionally, it can modulate the activity of transcription factors, resulting in changes in gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it may cause toxic or adverse effects, including organ damage and metabolic disturbances. Studies have reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives are known to affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound may interact with cofactors, such as NADH or FADH2, influencing redox reactions and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus may affect gene expression and cellular responses.
Propiedades
IUPAC Name |
tert-butyl 2-chloro-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXVWDARSIXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640485 | |
| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934570-60-2 | |
| Record name | 1,1-Dimethylethyl 2-chloro-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)


![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)
![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)



![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)